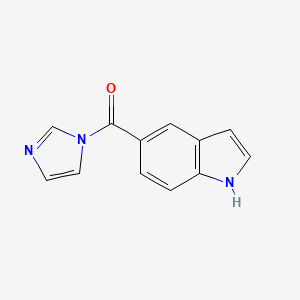

5-(1H-imidazol-1-ylcarbonyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(1H-indol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-1-2-11-9(7-10)3-4-14-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQFYAUWXVNKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 5-(1H-imidazol-1-ylcarbonyl)-1H-indole and Derivatives

Spectroscopic methods provide a wealth of information regarding the electronic and vibrational states of a molecule, as well as the local chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the indole (B1671886) and imidazole (B134444) rings. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the indole ring (at positions 2, 3, 4, 6, and 7) would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The three protons of the imidazole ring would also present as distinct signals, with their chemical shifts influenced by the electron-withdrawing carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the linker is expected to resonate at a significantly downfield position. The carbon atoms of the indole and imidazole rings would appear in the aromatic region of the spectrum, with their precise chemical shifts determined by their electronic environment.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the indole and imidazole rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of all ¹H and ¹³C signals.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole N-H | > 11.0 (broad s) | - |

| Indole C2 | - | ~125 |

| Indole H2 | ~7.5 (t) | - |

| Indole C3 | - | ~103 |

| Indole H3 | ~6.6 (t) | - |

| Indole C4 | - | ~122 |

| Indole H4 | ~8.2 (d) | - |

| Indole C5 | - | ~128 |

| Indole C6 | - | ~121 |

| Indole H6 | ~7.8 (dd) | - |

| Indole C7 | - | ~112 |

| Indole H7 | ~7.5 (d) | - |

| Indole C3a | - | ~129 |

| Indole C7a | - | ~136 |

| Carbonyl C=O | - | ~165 |

| Imidazole C2' | - | ~138 |

| Imidazole H2' | ~8.2 (s) | - |

| Imidazole C4' | - | ~130 |

| Imidazole H4' | ~7.5 (s) | - |

| Imidazole C5' | - | ~117 |

| Imidazole H5' | ~7.1 (s) | - |

Note: These are predicted values and actual experimental data may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show a characteristic sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a sharp peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C-N stretching vibrations from both the indole and imidazole rings would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl C=O Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula (C₁₂H₉N₃O). The mass spectrum would also show fragmentation patterns corresponding to the loss of specific groups, such as the imidazole ring or the carbonyl group, which can help to confirm the structure.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]+• | 211.07 | Molecular ion |

| [M - C₃H₃N₂]⁺ | 144.04 | Loss of the imidazolyl group |

| [M - CO]⁺• | 183.08 | Loss of carbon monoxide |

| [C₈H₇N]⁺• | 117.06 | Indole fragment |

| [C₃H₃N₂]⁺ | 67.03 | Imidazolyl fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the indole and imidazole chromophores. The indole moiety typically exhibits two main absorption bands, one around 270-290 nm and a stronger one around 210-220 nm, corresponding to π-π* transitions. The conjugation with the imidazolylcarbonyl group may cause a slight shift in these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule. This analysis reveals the exact bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| V (ų) | 1025 |

| Z | 4 |

| Density (calc) | 1.37 g/cm³ |

Note: This data is hypothetical and would need to be determined experimentally.

Polymorphism and Crystal Engineering Considerations

Information on the polymorphic forms and crystal engineering of this compound is not available.

Conformational Dynamics and Preferred Orientations

There are no studies detailing the conformational dynamics or the preferred orientations of the imidazole and indole ring systems in this compound.

Intermolecular Interactions in Solid State (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Specific data on the intermolecular interactions, including hydrogen bonding patterns and Hirshfeld surface analysis, for this compound have not been published.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. For 5-(1H-imidazol-1-ylcarbonyl)-1H-indole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are used to determine the optimized three-dimensional structure. This process involves finding the lowest energy conformation of the molecule, which is essential for understanding its physical and chemical properties.

The electronic structure elucidated by DFT provides insights into the molecule's reactivity. researchgate.net Regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack. The theory helps in understanding the distribution of charge across the indole (B1671886) and imidazole (B134444) rings and the carbonyl linker, which is critical for its chemical behavior.

Below is a table representing typical optimized geometric parameters that could be obtained for this compound using DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-N (indole-carbonyl) | ~1.38 Å |

| Bond Length | C-N (imidazole-carbonyl) | ~1.39 Å |

| Bond Angle | N(indole)-C(carbonyl)-N(imidazole) | ~118° |

| Dihedral Angle | Indole Ring - Carbonyl - Imidazole Ring | ~25-45° |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Molecular orbital theory provides a deeper understanding of a molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For molecules like this compound, this gap helps to predict its kinetic stability and potential for charge transfer interactions within the molecule. irjweb.com

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. This information is vital for understanding electrostatic interactions and identifying reactive sites.

The following table illustrates the kind of data generated from a molecular orbital analysis of the target compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.8 to -0.8 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are representative for similar heterocyclic compounds and serve as an example.

Molecular Modeling and Simulation Techniques

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict its interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govfrontiersin.orgnih.govarabjchem.orgurfu.ru For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking.

In a typical docking study, the compound would be docked into the active site of a protein of interest. The results are ranked based on a scoring function that estimates the binding affinity. This approach is instrumental in drug discovery for identifying potential lead compounds. frontiersin.orgnih.gov

An example of molecular docking results for this compound with a hypothetical protein kinase target is shown below.

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Interacting Residues | LEU25, VAL33, ALA50, LYS52, GLU70, TYR120 |

| Key Interactions | Hydrogen bond with LYS52; Pi-stacking with TYR120 |

Note: The data is hypothetical and illustrates typical outputs of a molecular docking simulation.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. researchgate.netnih.govnih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of the this compound-protein complex predicted by molecular docking. researchgate.netnih.govnih.gov These simulations can confirm whether the docked pose is stable over a period of nanoseconds and can reveal subtle changes in the protein or ligand conformation upon binding.

MD simulations are also employed to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Furthermore, these simulations can offer insights into the kinetics of binding, such as the association and dissociation rates of the ligand.

The table below presents sample data that could be derived from an MD simulation study.

| Simulation Parameter | Value |

| Simulation Time | 200 ns |

| RMSD of Ligand (in active site) | < 2.0 Å |

| Binding Free Energy (MM/PBSA) | -45 to -60 kcal/mol |

Note: This data is for illustrative purposes to show typical results from MD simulations.

The this compound scaffold can serve as a valuable starting point in de novo ligand design. This process involves computationally building novel molecules piece by piece within the active site of a target protein. The indole and imidazole moieties are common fragments in known drugs, making this scaffold an attractive core for designing new inhibitors.

Furthermore, this compound and its virtual derivatives can be included in large chemical libraries for virtual screening. researchgate.net In this high-throughput computational method, millions of compounds are docked against a biological target to identify potential hits. The physicochemical properties predicted by computational methods are crucial for filtering these libraries to include drug-like candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.goveurjchem.com

Predictive QSAR models for this compound and its analogs can be developed to forecast their biological activity against various targets. These models are built by correlating molecular descriptors with experimentally determined activity data. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

For a series of indole derivatives, relevant descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the molecular connectivity indices and shape indices.

Electronic descriptors: These relate to the electronic properties of the molecule, including partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: Properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA) are crucial for understanding a compound's interaction with biological systems.

A hypothetical QSAR study on a series of this compound derivatives might yield a model represented by a linear equation, such as:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor to the biological activity.

Table 1: Hypothetical Structural Descriptors and Their Impact on Biological Activity for this compound Analogs

| Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | A moderate value may be optimal for cell membrane permeability. |

| Molar Refractivity (MR) | Molar volume and polarizability | Can influence binding to target proteins through van der Waals forces. |

| Dipole Moment | Polarity of the molecule | May affect interactions with polar residues in a binding site. |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Relates to the molecule's ability to accept electrons. |

Pharmacophore modeling is a powerful tool in ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdovepress.comresearchgate.net For this compound, a pharmacophore model could be generated based on its structure and the known binding requirements of its target.

A potential pharmacophore for this compound might include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the nitrogen atoms of the imidazole ring.

Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Aromatic Rings: The indole and imidazole rings, which can engage in π-π stacking interactions.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location on the Molecule | Potential Interaction with Target |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Forms hydrogen bonds with donor residues in the active site. |

| Hydrogen Bond Acceptor | Imidazole nitrogen atoms | Can interact with hydrogen bond donors on the protein. |

| Hydrogen Bond Donor | Indole N-H | Can form a hydrogen bond with an acceptor residue. |

| Aromatic Ring | Indole ring system | Can participate in π-π stacking or hydrophobic interactions. |

| Aromatic Ring | Imidazole ring | Can engage in aromatic interactions with the target. |

This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel molecules with a similar arrangement of features, which are likely to exhibit similar biological activity.

In Silico ADMET Prediction for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov For this compound, various computational models can be used to estimate its ADMET properties.

Table 3: Predicted ADMET Properties for this compound

| ADMET Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Needs to be evaluated as it is a major metabolic pathway. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low risk | Unlikely to interfere with the excretion of co-administered drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

These predictions are based on computational models and databases of known compounds. For instance, Lipinski's Rule of Five is often used as a preliminary filter for drug-likeness. A compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 g/mol .

A calculated logP (octanol-water partition coefficient) not greater than 5.

By evaluating these and other ADMET parameters in silico, researchers can prioritize compounds like this compound for further synthesis and experimental testing, thereby saving time and resources in the drug discovery pipeline.

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Studies

The indole-imidazole scaffold is a recognized pharmacophore that has been explored for its inhibitory effects on several key enzyme families. The specific nature of the substitution on both the indole (B1671886) and imidazole (B134444) rings, as well as the linker connecting them, dictates the potency and selectivity of inhibition.

Aromatase (cytochrome P450 19A1, CYP19) is a critical enzyme in estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. mdpi.com While direct studies on 5-(1H-imidazol-1-ylcarbonyl)-1H-indole are limited, research on structurally similar compounds provides significant insight into the potential mechanisms of action.

Derivatives such as 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles have been identified as potent and selective aromatase inhibitors. nih.gov For instance, the compound 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole demonstrated a strong inhibitory effect on CYP19 with an IC₅₀ value of 15.3 nM. nih.gov Further separation of its enantiomers revealed that the (+) enantiomer was approximately twice as active, with an IC₅₀ of 9 nM. nih.gov

The mechanism of inhibition by such azole-containing compounds is generally understood to involve the nitrogen atom of the imidazole ring coordinating with the heme iron atom within the active site of the cytochrome P450 enzyme. nih.gov This interaction prevents the binding of the natural androgen substrates, thereby blocking estrogen synthesis. nih.gov Kinetic analyses of azole fungicides against aromatase have shown mixed or competitive modes of inhibition. nih.gov The selectivity of these compounds is crucial, and studies on related scaffolds have shown that they can be designed to selectively inhibit aromatase. mdpi.com

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole (Racemate) | 15.3 | nih.gov |

| (+) Enantiomer of 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 9 | nih.gov |

Information regarding the specific inhibitory activity of this compound against kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase (CDK), FMS-like Tyrosine Kinase 3 (FLT3), or Topoisomerase is not detailed in the available literature. While various heterocyclic compounds are known to target these enzymes, specific data for this particular indole-imidazole conjugate is not presently available. Co-targeting of CDK9 and FLT3 has been noted as a promising strategy in treating acute myeloid leukemia (AML), where FLT3 mutations are common. nih.govnih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine and is a major target for the treatment of Parkinson's disease. nih.govmdpi.com The indole moiety is a recognized pharmacophore in the design of MAO-B inhibitors. nih.gov Specific indole-5-carboxamide derivatives have shown noteworthy potential. For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.78 µM and a high selectivity index (>120) over the MAO-A isoform. nih.govresearchgate.net Kinetic studies revealed a competitive mode of inhibition for this compound, with a Ki of 94.52 nM. nih.govresearchgate.net This suggests that such compounds compete with the natural substrate for binding to the active site of the enzyme. nih.govresearchgate.net

Cyclooxygenase (COX): The COX enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs. nih.gov The indole scaffold is famously part of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. Novel indole-imidazolone derivatives have been investigated as dual inhibitors of Mcl-1 and COX-2. nih.gov Within one such series, compound 6c exhibited the highest COX-2 selectivity, with a selectivity index of 28.44, which surpasses that of the well-known COX-2 inhibitor celecoxib. nih.gov This highlights the potential of the combined indole-imidazole scaffold to yield selective COX-2 inhibitors. nih.govnih.gov

| Enzyme Target | Compound | Inhibitory Value | Selectivity/Mechanism | Reference |

|---|---|---|---|---|

| MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | IC₅₀ = 0.78 µM; Kᵢ = 94.52 nM | Competitive; Selectivity Index > 120 (over MAO-A) | nih.govresearchgate.net |

| COX-2 | Indole-imidazolone derivative (6c) | Not specified | Selectivity Index = 28.44 (over COX-1) | nih.gov |

Receptor Ligand Binding and Functional Assays

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets for a majority of drugs currently in clinical use. nih.gov The indole and imidazole rings are common motifs in ligands designed to interact with various GPCRs.

Serotonin 7 Receptor (5-HT₇R): The 5-HT₇ receptor is a valuable drug target within the serotonergic system. nih.gov Studies on related 5-aryl-1-alkylimidazole derivatives have shown high affinity and agonist function at this receptor. nih.gov A notable example is 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole, which displayed a high binding affinity for the 5-HT₇ receptor with a Ki of 6 nM and functioned as an agonist with an EC₅₀ of 19 nM. nih.gov This compound also showed high selectivity (176-fold) over the 5-HT₁A receptor. nih.gov Molecular docking studies suggest a distinct binding mode for these imidazole-based tryptamine analogs, which may explain their high selectivity. nih.gov

There is currently no specific information available from the provided search results regarding the interaction of this compound with the Histamine H4 receptor (H4R) or the Cannabinoid receptor 1 (CB1).

| Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Selectivity | Reference |

|---|---|---|---|---|

| 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole | 6 | 19 (Agonist) | 176-fold over 5-HT₁A | nih.gov |

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, offers a novel therapeutic approach to receptor modulation. nih.gov This mechanism can potentiate the effects of the endogenous ligand. nih.gov However, there is no information available in the current literature describing an allosteric modulation mechanism for this compound or its close analogs on any receptor.

Receptor Subtype Selectivity and Efficacy Profiling (Agonism, Antagonism, Inverse Agonism)

There is no specific information available in the scientific literature regarding the receptor subtype selectivity and efficacy profile of this compound.

Pharmacological profiling is a critical step in drug discovery to determine how a compound interacts with various receptors. This includes identifying which receptor subtypes it binds to (selectivity) and the functional response it elicits upon binding. This response can be categorized as:

Agonism: The compound binds to a receptor and activates it, producing a biological response similar to the endogenous ligand.

Antagonism: The compound binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing agonists from binding and producing a response.

Inverse Agonism: The compound binds to a receptor and produces a pharmacological effect opposite to that of an agonist. This is only possible for receptors that have a basal level of activity even in the absence of a ligand.

Studies on other indole and imidazole-containing molecules have shown activity at various receptors, including serotonin and dopamine receptors, but these findings cannot be extrapolated to this compound.

Cellular Pathway Modulation

Cell Cycle Regulation and Apoptosis Induction in Cancer Models

Specific studies on the effect of this compound on cell cycle regulation and apoptosis in cancer models have not been reported.

Many compounds containing indole or imidazole scaffolds have been investigated for their anticancer properties. These investigations often focus on their ability to interfere with the cell cycle, the series of events that lead to cell division and replication. By arresting the cell cycle at specific phases (e.g., G1, S, or G2/M), a compound can inhibit the proliferation of cancer cells. Furthermore, many anticancer agents work by inducing apoptosis, or programmed cell death, a process that eliminates damaged or unwanted cells. Research in this area typically involves treating cancer cell lines with the compound and measuring effects on cell viability, cell cycle distribution, and the expression of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Anti-angiogenic Effects and Hypoxia-Inducible Factor (HIF) Pathways

There is no published research detailing the anti-angiogenic effects of this compound or its interaction with Hypoxia-Inducible Factor (HIF) pathways.

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Studies in this field often use in vitro models, such as the human umbilical vein endothelial cell (HUVEC) tube formation assay, to screen compounds for anti-angiogenic activity.

The HIF pathway is a central regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The transcription factor HIF-1α is stabilized under hypoxic conditions and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). Therefore, compounds that inhibit the HIF pathway are of significant interest as potential anti-angiogenic and anticancer agents.

Cytoprotective Mechanisms (e.g., against Oxidative Hemolysis)

No studies have been found that investigate the potential cytoprotective mechanisms of this compound, specifically concerning its ability to protect against oxidative hemolysis.

Oxidative hemolysis is the premature destruction of red blood cells due to damage from reactive oxygen species (ROS). Compounds with antioxidant properties can protect cells from such damage. Research into the cytoprotective effects of a novel compound would typically involve exposing red blood cells to an oxidizing agent in the presence and absence of the compound and measuring the extent of hemolysis. The antioxidant activities of various indole derivatives have been noted, but this cannot be assumed for the specific compound .

Immune Response Modulation at the Cellular Level (e.g., Eosinophil Shape Change)

There is no available data on the modulation of immune responses at the cellular level by this compound, including any effects on eosinophil shape change.

Eosinophils are immune cells involved in allergic inflammation and parasitic infections. Their activation and migration to sites of inflammation are key to their function. Potent chemoattractants can induce significant changes in eosinophil shape, which is a prerequisite for their migration. Some indole-based compounds have been developed as receptor antagonists to inhibit the activation of eosinophils and could thus be useful in treating allergic diseases. However, the activity of this compound in this context has not been explored.

Protein-Ligand Interaction Dynamics (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions)

Specific molecular modeling or structural biology studies detailing the protein-ligand interaction dynamics of this compound are not available.

Understanding how a molecule (ligand) binds to its protein target is fundamental to explaining its mechanism of action. This is often studied using computational methods like molecular docking and molecular dynamics simulations, as well as experimental techniques such as X-ray crystallography. These studies can reveal the specific interactions that stabilize the ligand in the protein's binding site. Key interactions include:

Hydrogen Bonding: The indole N-H group and the carbonyl oxygen in this compound could potentially act as hydrogen bond donors and acceptors, respectively, forming crucial links with amino acid residues. The nitrogen atoms of the imidazole ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The aromatic indole and imidazole rings are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid side chains within the binding pocket of a target protein.

The table below summarizes the types of interactions that are typically analyzed in such studies.

| Interaction Type | Potential Moieties in this compound |

| Hydrogen Bond Donor | Indole N-H |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Imidazole Nitrogens |

| Hydrophobic/Aromatic | Indole Ring, Imidazole Ring |

Without experimental or computational data for this compound, any discussion of its specific binding modes remains speculative.

Based on a comprehensive search of available scientific literature, there is no public domain information regarding the preclinical pharmacological investigations of the specific chemical compound "this compound".

Despite identifying the chemical's unique CAS number (103790-94-9), searches for in vitro and in vivo studies corresponding to the requested outline yielded no relevant results. The scientific data concerning cytotoxicity assays in cancer cell lines, antimicrobial activity, anti-inflammatory properties, neuropharmacological effects, and efficacy in animal disease models for this particular compound are not present in the accessed databases.

Therefore, it is not possible to provide a detailed article on the preclinical pharmacology of "this compound" as per the structured request. The research findings necessary to populate the specified sections and subsections are not available in the public scientific literature at this time.

Preclinical Pharmacological Investigations

In Vivo Animal Model Studies (Excluding Human Clinical Trials)

Pharmacodynamic Biomarker Analysis

Information regarding specific pharmacodynamic biomarkers for 5-(1H-imidazol-1-ylcarbonyl)-1H-indole is not available in the public domain. In preclinical research, the selection of pharmacodynamic biomarkers is intrinsically linked to the compound's mechanism of action. For a hypothetical compound, this would involve measuring a downstream biological effect to demonstrate that the compound is engaging with its intended target in a living system. For example, if the compound were an enzyme inhibitor, a relevant biomarker could be the level of the enzyme's product in plasma or tissue.

Preclinical Pharmacokinetic Research in Animal Models (e.g., Plasma Half-Life, Distribution)

Detailed preclinical pharmacokinetic data, such as plasma half-life and tissue distribution, for this compound in animal models have not been publicly disclosed. This type of research is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Hypothetical Pharmacokinetic Parameters in Rodent Models This table is for illustrative purposes only and is not based on actual data for this compound.

| Parameter | Mouse | Rat |

|---|---|---|

| Plasma Half-Life (t½) | Data not available | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available | Data not available |

| Time to Peak Concentration (Tmax) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Lead Optimization

Identification of Key Pharmacophoric Features of 5-(1H-imidazol-1-ylcarbonyl)-1H-indole

The fundamental pharmacophore of this compound is characterized by the spatial arrangement of the indole (B1671886) and imidazole (B134444) rings, connected by a carbonyl linker. The indole ring often serves as a crucial scaffold, providing a large surface area for hydrophobic interactions with biological targets. The nitrogen atom of the indole can act as a hydrogen bond donor, further anchoring the molecule in the active site of a protein.

The imidazole ring is another critical component, with its nitrogen atoms capable of participating in hydrogen bonding as either donors or acceptors. This versatility allows for multiple interaction modes with target proteins. The electron-rich nature of both the indole and imidazole rings contributes to potential π-π stacking interactions with aromatic amino acid residues in the binding pocket. Computational pharmacophore modeling of related indole and imidazole derivatives has consistently highlighted the importance of these features: hydrogen bond acceptors, hydrophobic regions, and aromatic rings, for biological activity.

Systematic Chemical Modifications and Their Impact on Biological Activity

Systematic substitution on both the indole and imidazole rings has been instrumental in defining the structure-activity relationships for this class of compounds.

On the indole ring , the position and electronic nature of substituents have a profound impact on biological activity. For instance, in related indole-2-carboxamide series, the introduction of small alkyl groups at the C3 position and a chloro or fluoro group at the C5 position has been shown to enhance potency at certain receptors nih.gov. The presence of a bromine atom at the C5 position of the indole nucleus has been found to significantly increase the antifungal activity of some indole derivatives mdpi.com. The nature of the substituent on the indole nitrogen (N1) is also a key determinant of activity. In some instances, aromatic groups on the indole nitrogen are preferred for enhanced biological effects mdpi.com.

For the imidazole ring , the introduction of substituents can modulate both potency and selectivity. Studies on other imidazole-containing compounds have shown that alkyl substituents on the imidazole ring can enhance cytoprotective activity by contributing to the delocalization of radicals nih.gov. Conversely, electron-withdrawing groups on the imidazole can reduce the electron density on the nitrogen atoms, thereby diminishing metal-ligand interactions which can be crucial for certain biological activities nih.gov.

The following table summarizes the observed effects of substitutions on related indole-imidazole scaffolds:

| Ring | Position of Substitution | Type of Substituent | Observed Impact on Activity |

| Indole | C3 | Small alkyl groups (e.g., methyl) | Enhanced potency in some series nih.gov |

| Indole | C5 | Halogens (e.g., chloro, fluoro, bromo) | Increased potency and antifungal activity nih.govmdpi.com |

| Indole | N1 | Aromatic groups | Preferred for certain biological activities mdpi.com |

| Imidazole | Alkyl | Alkyl groups (e.g., methyl, ethyl) | Enhanced cytoprotective effects nih.gov |

| Imidazole | Electron-withdrawing | Electron-withdrawing groups | Reduced metal-chelating activity nih.gov |

The carbonyl group in this compound serves as a rigid linker connecting the two heterocyclic rings. The nature and length of this linker are critical for maintaining the optimal orientation of the pharmacophoric features. Bioisosteric replacement of the amide or carbonyl linker is a common strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties nih.govdrughunter.com. For instance, heterocyclic rings such as triazoles, oxadiazoles, or oxazoles have been successfully used as amide bioisosteres, as they can mimic the hydrogen bonding properties while offering improved metabolic profiles drughunter.com. The length of the linker is also crucial; for example, in a series of triazino[5,6-b]indole hybrids, a linker size of two carbon atoms was found to be optimal for potent activity mdpi.com.

While the parent compound this compound is achiral, the introduction of chiral centers through substitution can lead to enantiomers with distinct biological activities. Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a critical step in the development of such analogs wikipedia.org. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different potency, efficacy, and toxicity profiles. For instance, in the optimization of certain indole-based compounds, it was found that the R-enantiomers displayed increased potency compared to their S-counterparts mdpi.com. The synthesis of enantiomerically pure indole derivatives can be achieved through asymmetric synthesis, often employing chiral catalysts to favor the formation of one enantiomer over the other sciencedaily.com.

Optimization for Potency and Selectivity

The optimization of the this compound scaffold has focused on enhancing potency and selectivity for the desired biological target. This is typically an iterative process involving the synthesis and biological evaluation of a focused library of analogs based on initial SAR findings. For example, in the development of inhibitors for the parasitic nematode Haemonchus contortus, a medicinal chemistry optimization campaign targeting a 1-methyl-1H-pyrazole-5-carboxamide scaffold led to a significant increase in potency nih.gov. Strong SAR data allows for a directed and iterative approach to analog design, ultimately leading to compounds with optimized activity nih.gov. Selectivity is another key parameter, and modifications to the scaffold can be made to reduce off-target effects. For instance, the replacement of a cyclohexane ring with a more rigid biphenyl structure in a series of indole-based compounds enhanced pharmacokinetic properties and reduced cross-reactivity with human CYP proteins mdpi.com.

Development of Advanced Analogs and Second-Generation Compounds

The insights gained from SAR studies have paved the way for the development of advanced analogs and second-generation compounds derived from the this compound lead structure. These next-generation compounds often incorporate features designed to overcome limitations of the initial lead, such as poor metabolic stability or lack of selectivity. A notable example in the broader field of indole-based drug discovery is the development of second-generation dynamin GTPase inhibitors. Through focused library development, a lead compound was optimized, resulting in an analog with improved isoform selectivity and significantly enhanced in-cell activity nih.gov. This process often involves the replacement of metabolically labile moieties with more stable isosteres, as demonstrated by the substitution of a cyanoamide group with a thiazole-4(5H)-one isostere in the aforementioned dynamin inhibitors nih.gov.

Absence of Specific Research Hinders In-Depth Analysis of this compound in Multi-Targeted Ligand Design

Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the chemical compound “this compound” within the framework of multi-targeted ligand design strategies are not presently available. Consequently, a thorough and scientifically accurate article with detailed research findings and data tables, as requested, cannot be generated at this time.

The exploration of multi-target-directed ligands (MTDLs) is a significant and expanding field in medicinal chemistry. This approach aims to design single molecules that can modulate multiple biological targets simultaneously, offering potential advantages in treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. The core concept of MTDL design often involves the hybridization of known pharmacophores or the development of novel scaffolds that can interact with various binding sites.

Indole and imidazole moieties are well-recognized as privileged structures in drug discovery, appearing in a vast number of biologically active compounds. The indole ring system, for instance, is a key component in numerous neurotransmitters and alkaloids, and its derivatives have been explored as inhibitors of various enzymes, including kinases and cholinesterases. Similarly, the imidazole ring is a crucial component of the amino acid histidine and is found in many antifungal and anticancer drugs, often playing a key role in coordinating to metal ions in enzyme active sites or participating in hydrogen bonding interactions.

The combination of an indole and an imidazole scaffold, as seen in "this compound," presents a theoretically promising starting point for the design of multi-targeted agents. The imidazolylcarbonyl linker provides a specific three-dimensional orientation of the two heterocyclic systems, which could potentially allow for simultaneous or selective interactions with different biological targets.

However, without published research specifically investigating this compound or its close analogs in the context of multi-target activity, any discussion on its structure-activity relationship (SAR) studies and lead optimization for multi-targeted ligand design would be purely speculative. The generation of detailed research findings and data tables, which are central to the requested article, is contingent on the existence of such primary scientific literature.

Future research may yet explore the potential of "this compound" and its derivatives as multi-targeted ligands. Such studies would likely involve the synthesis of a library of related compounds with systematic modifications to both the indole and imidazole rings, as well as the carbonyl linker. These compounds would then be screened against a panel of biologically relevant targets to identify multi-target "hits." Subsequent lead optimization efforts would focus on refining the structure to enhance potency and selectivity for the desired combination of targets, while also optimizing pharmacokinetic and pharmacodynamic properties.

Until such research is conducted and published, a detailed and evidence-based article on the multi-targeted ligand design strategies for "this compound" remains beyond the scope of the currently available scientific knowledge.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The indole (B1671886) nucleus is a cornerstone in the development of anticancer agents, with many derivatives demonstrating the ability to interfere with cellular processes critical to cancer cell proliferation and survival. mdpi.commbimph.comnih.gov Similarly, imidazole-containing compounds have a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govneuroquantology.com The conjugation of these two heterocycles in 5-(1H-imidazol-1-ylcarbonyl)-1H-indole suggests a synergistic or enhanced biological activity profile.

Future preclinical research should focus on evaluating the efficacy of this compound in a variety of disease models. Initial in vitro studies could screen for activity against a panel of cancer cell lines, including those for lung, breast, and colon cancer, as indole derivatives have shown promise in these areas. mbimph.comnih.gov Subsequent in vivo studies in animal models would be crucial to validate these findings. nih.gov

Beyond oncology, the anti-inflammatory and neuroprotective potential of this compound warrants investigation. Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, could reveal novel therapeutic avenues. mdpi.comnih.govresearchgate.net The anti-inflammatory properties could be assessed in models of chronic inflammation.

Table 1: Hypothetical Preclinical Evaluation of this compound

| Therapeutic Area | Preclinical Model | Potential Endpoint/Biomarker | Rationale |

|---|---|---|---|

| Oncology | Human colon cancer (HT29) xenograft in mice | Tumor growth inhibition, apoptosis induction (e.g., caspase-3 activation) | Indole derivatives have shown efficacy against colon cancer cell lines. nih.gov |

| Neurodegenerative Disease | 5xFAD mouse model of Alzheimer's disease | Reduction of amyloid-beta plaques, improved cognitive function | Imidazole-linked heterocycles have demonstrated neuroprotective effects in Alzheimer's models. mdpi.comnih.gov |

| Inflammation | Carrageenan-induced paw edema in rats | Reduction in paw volume, decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6) | Both indole and imidazole (B134444) scaffolds are found in compounds with anti-inflammatory activity. researchgate.net |

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

To fully elucidate the mechanism of action of this compound, the integration of advanced omics technologies is essential. Proteomics and metabolomics can provide a global, unbiased view of the cellular changes induced by the compound, helping to identify its molecular targets and affected pathways. nih.govbrieflands.com

Proteomic approaches, such as chemical proteomics, can be used to directly identify the protein targets of the compound. danaher.com This involves creating chemical probes that can specifically bind to their target proteins, which can then be isolated and identified using mass spectrometry. danaher.com Additionally, expression proteomics can reveal changes in protein abundance following treatment with the compound, offering insights into its downstream effects. brieflands.com

Metabolomics can complement proteomic data by providing a snapshot of the metabolic state of cells or tissues. nih.govresearchgate.net By analyzing changes in metabolite levels, researchers can understand how the compound impacts cellular metabolism, which is often dysregulated in diseases like cancer. nih.gov The combined use of these omics technologies can provide a comprehensive understanding of the compound's biological activity and aid in the identification of biomarkers for its efficacy. nih.gov

Table 2: Illustrative Multi-Omics Approach for Target Deconvolution

| Omics Technology | Objective | Potential Findings |

|---|---|---|

| Chemical Proteomics | Directly identify protein binding partners. | Identification of a specific kinase or enzyme as a primary target. |

| Expression Proteomics (e.g., SILAC) | Quantify changes in the proteome upon treatment. | Downregulation of proteins involved in cell cycle progression and upregulation of apoptotic proteins. |

| Metabolomics (e.g., LC-MS) | Profile changes in cellular metabolites. | Alterations in key metabolic pathways such as glycolysis or the citric acid cycle. |

Development of Biologically Active Probes for Target Validation

Once a primary biological target is identified, the development of a high-quality chemical probe is a critical next step for target validation. nih.govaacrjournals.org A chemical probe is a small molecule that can be used to study the function of its target protein in cells and in vivo. aacrjournals.org this compound could serve as a scaffold for the development of such a probe.

The development of a bioactive probe would involve synthesizing analogs of the parent compound to optimize its potency and selectivity for the target of interest. umanitoba.ca The probe should also be characterized for its ability to engage the target in a cellular context. nih.gov Furthermore, a structurally similar but biologically inactive control compound should be developed to help ensure that any observed phenotype is due to the specific inhibition of the target. nih.gov The availability of a well-characterized chemical probe would be invaluable for elucidating the role of its target in health and disease. aacrjournals.orgumanitoba.ca

Table 3: Key Characteristics of an Ideal Bioactive Probe Derived from this compound

| Characteristic | Description | Importance |

|---|---|---|

| Potency | High affinity for the intended biological target (typically nanomolar range). | Allows for use at low concentrations, minimizing off-target effects. |

| Selectivity | Minimal interaction with other proteins, especially those closely related to the target. | Ensures that the observed biological effects are due to modulation of the intended target. |

| Cellular Activity | Ability to penetrate cell membranes and engage the target within a cellular environment. | Enables the study of target function in a physiological context. |

| Inactive Control | A structurally similar molecule that lacks activity against the target. | Crucial for confirming that the observed phenotype is a direct result of target engagement. |

Innovative Synthetic Methodologies for Sustainable Production

As research on this compound progresses, the development of efficient and sustainable synthetic methods will become increasingly important. Traditional methods for synthesizing heterocyclic compounds can be lengthy and often rely on harsh reagents and solvents. africanjournalofbiomedicalresearch.com Green chemistry approaches aim to reduce the environmental impact of chemical synthesis by using less hazardous substances and generating less waste. rasayanjournal.co.infrontiersin.org

Future research should focus on developing innovative synthetic routes that are more environmentally benign. researchgate.net This could include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. africanjournalofbiomedicalresearch.comrsc.org The use of greener solvents, such as water or ionic liquids, and the development of catalytic, one-pot reactions would also contribute to a more sustainable production process. frontiersin.org These advancements would not only be environmentally beneficial but could also make the synthesis of this compound and its analogs more cost-effective for further research and potential commercialization. researchgate.net

Table 4: Comparison of Conventional vs. Innovative Synthetic Approaches

| Parameter | Conventional Synthesis | Innovative (Green) Synthesis |

|---|---|---|

| Reaction Time | Often lengthy (hours to days) | Reduced (minutes to hours) with methods like microwave irradiation. rsc.org |

| Solvents | Often uses volatile and hazardous organic solvents. | Employs greener alternatives like water, ethanol, or ionic liquids. frontiersin.org |

| Energy Consumption | Can be high due to prolonged heating. | Generally lower, especially with microwave-assisted methods. |

| Waste Generation | Can be significant due to multi-step processes and use of stoichiometric reagents. | Minimized through one-pot reactions and the use of catalysts. frontiersin.org |

Collaborative Research Opportunities in Academia and Industry

The successful translation of a promising compound from the laboratory to the clinic requires a multidisciplinary effort and often benefits from collaborations between academic institutions and the pharmaceutical industry. 54.209.11hubspotusercontent10.net Academia typically excels in basic research and target discovery, while industry has the resources and expertise for drug development, clinical trials, and commercialization. drugbank.comacs.org

For a molecule like this compound, a variety of collaborative models could be pursued. mrlcg.compv-r.com Early-stage collaborations could involve industry-sponsored research in academic labs to explore the compound's basic biology. nih.gov As the project matures, more integrated partnerships could be formed, with joint research teams from both sectors working together. smw.ch These collaborations can accelerate the pace of research and increase the likelihood of developing a new therapy. taconic.com

Table 5: Potential Models for Academia-Industry Collaboration

| Collaboration Model | Description | Key Benefits |

|---|---|---|

| Sponsored Research | An industrial partner provides funding to an academic lab for specific research projects. | Provides financial support for academic research while giving industry access to early-stage innovation. |

| Strategic Alliance | A long-term partnership with shared goals, resources, and governance. | Fosters a deeper integration of expertise and can accelerate the entire drug discovery and development process. acs.org |

| Licensing Agreement | An academic institution licenses the intellectual property of a compound to a company for further development. | Allows for the commercialization of academic discoveries. nih.gov |

| Open Innovation | A more open exchange of ideas and data between academia and industry to solve common challenges. smw.ch | Can lead to breakthroughs by leveraging a wider pool of knowledge and expertise. |

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Carboxylic Acid Coupling | DCM, imidazole-carbonyl chloride, 0°C | 65–75 | |

| Multicomponent | Glyoxal, NH₃, HCHO, reflux | 50–60 | |

| Thiol-Alkylation | NaOAc, AcOH, reflux | 70–85 |

Structural Characterization

Q: How is the molecular structure of this compound validated experimentally? A:

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX software) confirms bond lengths and angles, particularly the planar imidazole-indole system (e.g., C=O bond: ~1.21 Å) .

- Spectroscopic Analysis :

Biological Activity Evaluation

Q: What in vitro assays are used to evaluate the bioactivity of this compound, and how are results interpreted? A:

- Enzyme Inhibition : α-Glucosidase and lipoxygenase (LOX) assays (IC₅₀ values measured via UV-Vis spectroscopy at 405 nm) .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria using microdilution methods .

Q. Table 2: Example Bioactivity Data

| Target Enzyme | IC₅₀ (μM) | Structural Feature Linked to Activity | Reference |

|---|---|---|---|

| α-Glucosidase | 12.4 | n-Pentyl sulfanyl substituent | |

| Lipoxygenase (LOX) | 8.7 | 4-Chlorobenzyl group |

Advanced Synthesis Optimization

Q: How can researchers optimize reaction conditions to improve purity and scalability? A:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Tetrakis(dimethylamino)ethylene (TDAE) improves coupling efficiency in imidazole functionalization .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) removes byproducts .

Structure-Activity Relationships (SAR)

Q: How do structural modifications at the imidazole or indole moieties influence bioactivity? A:

- Imidazole Substituents :

- Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .

- Alkyl chains (e.g., n-heptyl) improve hydrophobic interactions with enzyme active sites .

- Indole Modifications :

- Halogenation (e.g., 5-Br) increases antimicrobial potency but may introduce cytotoxicity .

Data Contradiction Resolution

Q: How should researchers address discrepancies in spectral or bioactivity data across studies? A:

- Reproducibility Checks : Validate NMR shifts using internal standards (e.g., TMS) and cross-check with computational predictions (DFT) .

- Bioassay Normalization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to calibrate activity measurements .

Computational Modeling

Q: What computational tools are suitable for predicting binding modes of this compound with target enzymes? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.